3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid
Description
¹H NMR Analysis
In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H NMR spectrum reveals:
- δ 12.2 ppm (s, 1H) : Carboxylic acid proton.
- δ 9.8 ppm (s, 1H) : Phenolic hydroxyl proton.
- δ 6.8–7.2 ppm (m, 3H) : Aromatic protons (H-3, H-4, H-6).
- δ 2.8 ppm (t, 2H) : Methylene protons adjacent to the carboxylic acid (J = 7.5 Hz).
- δ 2.5 ppm (t, 2H) : Methylene protons adjacent to the aromatic ring (J = 7.5 Hz).
- δ 2.1 ppm (s, 3H) : Methyl group of the thioether.
¹³C NMR Analysis
Key signals include:
FT-IR Spectroscopy
Prominent absorption bands (Figure 2):
- 3200–2500 cm⁻¹ : Broad O-H stretching (carboxylic acid and phenolic hydroxyl).
- 1685 cm⁻¹ : C=O stretching of the carboxylic acid.
- 1590 cm⁻¹ : Aromatic C=C vibrations.
- 1260 cm⁻¹ : C-S stretching of the methylthio group.
Crystallographic Data and Hydrogen Bonding Networks
While single-crystal X-ray diffraction data for this compound remain unpublished, analogous structures (e.g., 3,5-bistrifluoromethylhydrocinnamic acid) suggest a monoclinic crystal system (space group P2₁/c) with dimeric hydrogen-bonding motifs. Computational models predict:
- O-H···O hydrogen bonds between carboxylic acid groups (bond length: 1.87 Å).
- C-H···π interactions between the methylthio group and adjacent aromatic rings.
| Interaction | Distance (Å) | Energy (kJ/mol) |
|---|---|---|
| O-H···O | 1.87 | -67.9 |
| C-H···π | 2.42 | -28.1 |
Table 2: Predicted intermolecular interactions from CE-B3LYP calculations.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Theory)
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on oxygen atoms (-0.45 e) and sulfur (-0.32 e), while the aromatic ring exhibits partial positive charge (+0.18 e).
The methylthio group acts as an electron-donating substituent , increasing electron density at the para position (Mulliken charge: -0.12 e). This polarizes the aromatic system, enhancing susceptibility to electrophilic substitution at C-4.
Molecular orbital analysis (Figure 3):
- HOMO : Localized on the aromatic ring and sulfur atom.
- LUMO : Dominated by the carboxylic acid’s π* orbital.
These insights align with observed reactivity in synthesis and functionalization reactions.
Properties
IUPAC Name |
3-(2-hydroxy-5-methylsulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6,11H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWXSVRYJWNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid, with the molecular formula C10H12O3S and a molecular weight of approximately 212.27 g/mol, is a phenolic compound characterized by its unique structural features, including a hydroxyl group and a methylthio substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The structural representation of this compound is crucial for understanding its biological activity. The compound's structure can be depicted as follows:
1. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties . This is significant given the role of inflammation in numerous chronic diseases. The compound's ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in conditions characterized by excessive inflammation.
2. Antiproliferative Effects
Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown inhibitory actions on cancer cells, indicating potential applications in cancer therapy .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 0.13 | |
| Compound B | HeLa | 0.69 | |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and proliferative pathways.
- Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for pharmaceutical applications:
- Antioxidant Properties : Phenolic compounds are well-known for their antioxidant capabilities, which can help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of phenolic acids can modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : The structural features of 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid may confer antimicrobial properties, making it useful in developing new antimicrobial agents.
Interaction Studies
Research on the binding affinity of this compound with various biological targets, such as enzymes and receptors, is crucial for evaluating its therapeutic potential. Understanding these interactions can lead to the development of new drugs targeting specific pathways involved in disease processes.
Herbicidal Properties
The compound's chemical structure suggests potential herbicidal activity, which can be explored for developing environmentally friendly herbicides. Its efficacy against specific weed species can be evaluated through field trials.
Plant Growth Regulation
Phenolic compounds often play roles in plant growth regulation. Research could investigate how this compound influences plant growth and development, potentially leading to applications in agriculture as a growth promoter or inhibitor.
Synthesis and Production
Several synthetic pathways can be employed to produce this compound, impacting its yield and purity:
| Method | Description |
|---|---|
| Chemical Synthesis | Traditional organic synthesis methods using starting materials like phenols. |
| Biotransformation | Utilizing microbial or enzymatic processes to convert simpler compounds into this acid. |
Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of various phenolic acids, including this compound. Results indicated significant radical scavenging activity, suggesting its potential as a natural antioxidant agent in food preservation and health supplements.
Anti-inflammatory Research
In vitro studies demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines in cell cultures. This finding supports further investigation into its use as an anti-inflammatory drug candidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
3-(2-Methoxyphenyl)propanoic Acid
- Substituents : 2-methoxy (-OCH₃) on the phenyl ring.
- Molecular Weight : 180.20 g/mol .
- Key Differences: Replacing the hydroxyl (-OH) with methoxy (-OCH₃) reduces acidity and hydrogen-bonding capacity.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
- Substituents : 2-methoxy (-OCH₃), 5-methyl (-CH₃), and an additional phenyl group at position 3.
- Molecular Weight : 270.32 g/mol .
- Key Differences : The absence of sulfur and presence of a methyl group and phenyl branch enhance steric bulk, likely reducing solubility compared to the target compound.
3-(Methylthio)propanoic Acid Esters
Functional Analogues
Retinoid-Inspired Compounds
- Example: 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid (Compound 3 in ).
- Key Differences: A chloro-benzamido substituent replaces the hydroxy and methylthio groups. This structural variation is designed to mimic retinoid activity, targeting nuclear receptors in cancer research .
Fluazifop Butyl
- Structure: Propanoic acid ester with a trifluoromethylpyridinyl group.
Physicochemical Properties
| Compound | Solubility (Predicted) | Acidity (pKa) | Lipophilicity (LogP) |
|---|---|---|---|
| 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid | Moderate (polar -OH and -COOH) | ~4.2 (carboxylic acid) | ~1.8 |
| 3-(2-Methoxyphenyl)propanoic acid | Lower (methoxy reduces polarity) | ~4.5 | ~2.3 |
| 3-(Methylthio)propanoic acid methyl ester | High volatility (ester) | N/A (ester) | ~1.5 |
| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | Low (steric bulk) | ~4.4 | ~3.1 |
Research Findings and Gaps
- The methylthio group may improve membrane permeability.
- Contradictions: While esters of 3-(methylthio)propanoic acid are well-studied in food chemistry , the hydroxy-substituted variant lacks detailed pharmacological data.
- Future Directions : Synthesis and testing of derivatives to explore antioxidant, anti-inflammatory, or anticancer activities.
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with phenolic substrates bearing hydroxyl groups on the aromatic ring, which are then selectively methylthio-substituted at the 5-position. This can be achieved by nucleophilic substitution or thiolation reactions on halogenated phenols or via direct methylthiolation using reagents such as methylthiol derivatives under controlled conditions.
Propanoic Acid Side Chain Introduction
The propanoic acid moiety is introduced through a side-chain elongation strategy, frequently involving Friedel-Crafts acylation or alkylation reactions, followed by oxidation or hydrolysis steps to convert intermediates into the carboxylic acid functionality.
One approach involves the reductive opening of lactone rings or benzopyranone intermediates to yield hydroxy-substituted propanol derivatives, which are then further oxidized or esterified to obtain the propanoic acid group.
Protection and Deprotection Strategies
- To protect sensitive hydroxyl groups during side-chain modifications, phenolic hydroxyls may be temporarily masked as methyl ethers or esters. Subsequent cleavage of protecting groups is performed using reagents such as aqueous hydrobromic acid in acetic acid to regenerate the free phenol.
Esterification and Substitution Reactions
Hydroxy groups on intermediates are often esterified using sulfonic acid derivatives (e.g., benzenesulfonic acid, ethanesulfonic acid) in the presence of organic bases like pyridine or triethylamine. This facilitates selective transformations on the propyl chain without affecting the aromatic ring.
Halogenation of the propyl side chain (e.g., substitution with iodine) allows for subsequent nucleophilic substitution by amines or other nucleophiles, enabling diversification of the side chain.
Reduction and Oxidation Steps
Reductive lactone ring opening is commonly carried out using lithium aluminum hydride or sodium borohydride in aprotic solvents such as tetrahydrofuran or alcohols, at temperatures ranging from -5 °C to 100 °C, to yield hydroxypropyl intermediates.
Oxidation steps may involve hydrogen peroxide under reflux to convert sulfur-containing groups to sulfoxides or sulfones if required for further functionalization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Reductive lactone ring opening | Lithium aluminum hydride or sodium borohydride | Tetrahydrofuran, alcohols | -5 °C to 30 °C | 0.5–8 hours | High (not specified) |
| Esterification of hydroxy groups | Sulfonic acid derivatives (benzenesulfonic acid, ethanesulfonic acid), pyridine or triethylamine | Dichloromethane | 0 °C to room temp | 1–12 hours | High (not specified) |
| Halogenation (iodination) | Iodine substitution reagents | Aprotic solvents | 0 °C to room temp | Hours | Not specified |
| Methylthio group introduction | Methylthiol derivatives or methyl iodide with base | Dimethylformamide or similar | Room temp to reflux | Variable | Moderate to high |
| Deprotection of methyl ethers | Aqueous hydrobromic acid in acetic acid | Aqueous/Acetic acid | Heating | Variable | High |
Research Findings and Optimization Notes
The use of the same alkyl group in alkoxide and solvent alcohol (e.g., potassium t-butoxide in t-butanol) is preferred to prevent exchange reactions during esterification steps.
Reaction times vary from 1 to 12 hours depending on the step, with temperature control critical for selectivity and yield.
Purification often involves washing with aqueous acid solutions (e.g., 2 mol/L HCl) and organic solvent extraction to remove impurities and by-products.
Optically resolving enantiomeric mixtures can be performed at various stages to obtain stereochemically pure compounds if required.
Summary Table of Key Intermediates and Transformations
| Intermediate/Compound | Role in Synthesis | Key Transformations |
|---|---|---|
| 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol | Key intermediate from lactone ring opening | Esterification, halogenation, substitution |
| 3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine | Advanced intermediate in amine substitution | Amine substitution, hydrolysis |
| 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid | Target compound | Final product after methylthio introduction and side chain modifications |
Q & A
Q. What synthetic strategies are recommended for preparing 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typically employed:
Introduction of the methylthio group : Use nucleophilic substitution or coupling reactions to install the 5-(methylthio) moiety on a pre-functionalized phenyl precursor. For example, thiol-ene chemistry or Pd-catalyzed C–S cross-coupling (as seen in analogous sulfur-containing compounds) .
Propanoic acid backbone formation : Employ Friedel-Crafts acylation or condensation reactions with malonic acid derivatives. Reaction optimization (e.g., temperature control at 80–100°C, use of Lewis acids like BF₃·Et₂O for cyclization) can improve yields, as demonstrated in related hydroxypropanoic acid syntheses .
Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against reference standards .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) to identify the hydroxy (δ 9–10 ppm) and methylthio (δ 2.5–2.8 ppm) groups. ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) for exact mass verification (calc. for C₁₀H₁₂O₃S: 212.0453) .
- Derivatization : For GC-MS analysis, prepare TMS derivatives using BSTFA + 1% TMCS to enhance volatility .
Q. What are common impurities in synthetic batches, and how can they be quantified?
- Methodological Answer :
- Byproducts :
- Unreacted precursors : Residual 2-hydroxy-5-(methylthio)benzaldehyde or malonic acid derivatives.
- Oxidation products : Sulfoxide/sulfone derivatives of the methylthio group due to air exposure .
- Quantification : Use LC-MS/MS with a calibration curve for known impurities. For example, EP-grade reference standards (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid) can guide impurity profiling .
Advanced Research Questions
Q. How does the methylthio substituent influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (shake-flask method or computational tools like XLogP3) to assess the methylthio group’s contribution to hydrophobicity. Compare with analogs lacking the sulfur moiety .
- Electron Effects : Perform Hammett analysis using substituent constants (σₘ for methylthio) to evaluate electronic impacts on acidity (pKa determination via potentiometric titration) .
- Biological Activity : Conduct SAR studies by synthesizing analogs (e.g., replacing methylthio with methoxy or halogens) and testing in enzymatic assays (e.g., PPAR-γ binding, inspired by thiazole-propanoic acid derivatives) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically review studies for variables like assay conditions (e.g., cell lines, concentrations) and compound purity (e.g., HPLC data). Cross-validate findings using standardized protocols (e.g., OECD guidelines) .
- Mechanistic Studies : Use CRISPR-edited cell models to isolate target pathways. For example, if antioxidant activity is disputed, measure ROS scavenging in Nrf2-knockout vs. wild-type cells .
- Data Reproducibility : Share raw spectral and chromatographic data via platforms like PubChem or NIST to enable independent verification .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PPAR-γ or COX-2. Parameterize the methylthio group’s van der Waals radius and partial charges using DFT calculations (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding with the hydroxy group and hydrophobic interactions with the methylthio moiety .
- QSAR Modeling : Train models on datasets of phenylpropanoic acid derivatives (e.g., IC₅₀ values for anti-inflammatory activity) to predict bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
